2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile
Description
Properties
IUPAC Name |
2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-8-7-15(5-6-15)10-18-13-3-2-12(17)9-11(13)1-4-14(18)19/h2-3,9H,1,4-7,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNEOXSAINMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC3(CC3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures
Mode of Action
Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of an amino group and a nitrile group could facilitate these interactions. The exact changes resulting from these interactions are currently unknown and require further investigation.
Biochemical Pathways
Based on its structure, it could potentially interfere with pathways involving similar structures or pathways that its targets are involved in. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions.
Biochemical Analysis
Biochemical Properties
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative reactions, such as 2-oxoglutarate-dependent dioxygenases. These interactions often involve the hydroxylation of specific substrates, leading to the formation of succinate and the release of carbon dioxide. The nature of these interactions suggests that this compound may play a role in regulating metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of proteins involved in cell signaling, leading to changes in cellular responses and functions. Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting the overall health and function of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. These dosage-dependent effects underscore the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for 2-oxoglutarate-dependent dioxygenases. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can significantly impact its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.
Biological Activity
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.31 g/mol
- CAS Number : 1490444-23-9
- IUPAC Name : 2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on anti-inflammatory and anti-cancer properties. The following sections detail specific findings related to its pharmacological effects.
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For example, a study focusing on tetrahydroquinoline derivatives showed that modifications in their structure could significantly enhance their potency against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific functional groups are crucial for enhancing cytotoxicity against glioma cells .
Table 1: Summary of Anti-Cancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Glioma | 5.0 | Induction of necroptosis | |
| Breast Cancer | 3.5 | Inhibition of AKT/mTOR pathway | |
| Lung Cancer | 7.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Properties
Additionally, the compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. Its mechanism involves the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.
Case Study: Inhibition of Inflammatory Cytokines
In a controlled experiment involving rat models with induced arthritis, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups .
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Studies have demonstrated that modifications to the cyclopropyl moiety and the introduction of different substituents on the quinoline ring can lead to variations in potency and selectivity.
Key Findings from SAR Studies
- Cyclopropyl Substituents : Variations in the cyclopropyl group impact binding affinity to target proteins.
- Amino Group Positioning : The position of amino substituents on the quinoline ring is critical for enhancing biological activity.
- Oxygen Functionality : The presence of keto groups increases solubility and bioavailability.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.32 g/mol
- IUPAC Name : 2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile
- PubChem CID : 65496488
Structural Characteristics
The structure of the compound features a cyclopropyl group linked to a tetrahydroquinoline moiety, which is known for its biological activity. The presence of the acetonitrile functional group enhances its chemical reactivity and potential pharmacological properties.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential applications as:
- Antimicrobial Agents : Research indicates that derivatives of tetrahydroquinoline exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development .
- Anticancer Drugs : Studies have highlighted the potential of quinoline derivatives in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .
Neuropharmacology
The unique structure of 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile may allow it to interact with neurotransmitter systems. This opens avenues for research into:
- Cognitive Enhancers : Compounds with similar structures have been explored for their effects on memory and cognition, potentially leading to treatments for neurodegenerative diseases .
Synthetic Chemistry
The compound serves as an intermediate in organic synthesis. Its reactivity can be exploited to create more complex molecules through:
- Coupling Reactions : It can participate in reactions with various electrophiles and nucleophiles, facilitating the synthesis of diverse chemical entities used in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity
A study evaluated a series of tetrahydroquinoline derivatives, including compounds related to acetonitrile derivatives. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications can enhance efficacy .
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal demonstrated that certain tetrahydroquinoline derivatives exhibited cytotoxic effects against various cancer cell lines. The study concluded that structural modifications could lead to more potent anticancer agents .
Case Study 3: Neuroprotective Effects
In a preclinical study, compounds structurally related to this acetonitrile derivative were tested for neuroprotective effects against oxidative stress in neuronal cells. The findings suggested potential therapeutic applications in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1490444-23-9
- Molecular Formula : C₁₅H₁₇N₃O
- Molecular Weight : 255.32 g/mol
- IUPAC Name: 2-[1-[(6-Amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile .
Structural Features: The compound comprises a tetrahydroquinoline core with a 6-amino and 2-oxo substituent, linked via a cyclopropane ring to an acetonitrile group.
Physical Properties :
- Appearance : Powder form.
- Storage : Stable at room temperature.
- Safety Data : Currently unavailable; users must request Safety Data Sheets (SDS) from suppliers .
Comparative Analysis with Structural Analogs
Comparison with 1-(Hydroxymethyl)cyclopropane Acetonitrile (CAS 152922-71-9)
Key Differences :
Structural Implications :
- The tetrahydroquinoline moiety in the target compound introduces aromaticity and hydrogen-bonding capacity, which are absent in the simpler cyclopropane derivative. This likely enhances its binding affinity in biological systems.
- The hydroxymethyl group in CAS 152922-71-9 may improve solubility in polar solvents compared to the amino group in the target compound, which could increase reactivity or toxicity .
Comparison with Other Tetrahydroquinoline Derivatives
Substituent Effects: The 6-amino and 2-oxo groups on the tetrahydroquinoline core differentiate the target compound from analogs with alternative substituents (e.g., methoxy, nitro, or halogen groups). For example:
- 6-Nitro-tetrahydroquinoline derivatives: Nitro groups increase electrophilicity, which may confer antibacterial properties but also raise toxicity concerns.
Pharmacological Potential: The 6-amino group in the target compound could mimic natural substrates in enzymatic reactions, making it a candidate for kinase or protease inhibition. In contrast, unsubstituted tetrahydroquinolines are less targeted in drug discovery due to reduced specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
